H-Allo-thr(tbu)-OH H-Allo-thr(tbu)-OH
Brand Name: Vulcanchem
CAS No.: 201353-89-1
VCID: VC21537579
InChI: InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m0/s1
SMILES: CC(C(C(=O)O)N)OC(C)(C)C
Molecular Formula: C8H17NO3
Molecular Weight: 175,23 g/mole

H-Allo-thr(tbu)-OH

CAS No.: 201353-89-1

VCID: VC21537579

Molecular Formula: C8H17NO3

Molecular Weight: 175,23 g/mole

* For research use only. Not for human or veterinary use.

H-Allo-thr(tbu)-OH - 201353-89-1

Description

H-Allo-thr(tbu)-OH, also known as (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid, is a derivative of the amino acid threonine. It is specifically an allo form of threonine with a tert-butyl (tBu) protecting group attached to the hydroxyl group. This compound is used in peptide synthesis and has applications in various biochemical and pharmaceutical research areas.

Synthesis

The synthesis of H-Allo-thr(tbu)-OH typically involves protecting group strategies to ensure the selective modification of the threonine side chain. For instance, in peptide synthesis, protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) are commonly used to protect the amino group, while the tert-butyl group protects the hydroxyl side chain .

Applications

H-Allo-thr(tbu)-OH is used in the synthesis of peptides and proteins, particularly where specific stereochemistry is required. It is also relevant in the preparation of phytosulfokine peptides, which are involved in plant cell signaling .

Research Findings

Research on H-Allo-thr(tbu)-OH is primarily focused on its role in peptide synthesis and its potential applications in biochemistry and pharmaceuticals. The compound's use in synthesizing specific peptides with defined stereochemistry is crucial for understanding biological activity and interactions at the molecular level.

Data Tables

CAS No. 201353-89-1
Product Name H-Allo-thr(tbu)-OH
Molecular Formula C8H17NO3
Molecular Weight 175,23 g/mole
IUPAC Name (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Standard InChI InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m0/s1
Standard InChIKey NMJINEMBBQVPGY-WDSKDSINSA-N
Isomeric SMILES C[C@@H]([C@@H](C(=O)[O-])[NH3+])OC(C)(C)C
SMILES CC(C(C(=O)O)N)OC(C)(C)C
Canonical SMILES CC(C(C(=O)[O-])[NH3+])OC(C)(C)C
Synonyms H-ALLO-THR(TBU)-OH;201353-89-1;O-tert-Butyl-L-allo-threonine;AmbotzHAA7310;AC1OLRE8;SCHEMBL8352984;CTK8E6320;MolPort-008-268-080;ZINC4899683;7058AH;AKOS006274468;AK174592;L-Allothreonine,O-(1,1-dimethylethyl)-;(2S,3S)-2-Amino-3-tert-butoxybutyricacid;K-5890;(2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoicacid
PubChem Compound 7408444
Last Modified Aug 15 2023

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